2-(Chloromethyl)imidazo[1,2-b]pyridazine dihydrochloride
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Overview
Description
2-(Chloromethyl)imidazo[1,2-b]pyridazine dihydrochloride is a chemical compound with the molecular formula C7H8Cl3N3. It is a derivative of imidazo[1,2-b]pyridazine, a bicyclic heterocycle known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)imidazo[1,2-b]pyridazine dihydrochloride typically involves the chloromethylation of imidazo[1,2-b]pyridazine. One common method includes the reaction of imidazo[1,2-b]pyridazine with formaldehyde and hydrochloric acid, followed by chlorination using thionyl chloride or phosphorus trichloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(Chloromethyl)imidazo[1,2-b]pyridazine dihydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding imidazo[1,2-b]pyridazine derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and primary amines under mild to moderate conditions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Cyclization: Catalysts like palladium or copper in the presence of appropriate ligands.
Major Products Formed:
Substituted Imidazo[1,2-b]pyridazines: Resulting from nucleophilic substitution.
Oxidized Derivatives: Formed through oxidation reactions.
Cyclized Heterocycles: Produced via cyclization reactions.
Scientific Research Applications
2-(Chloromethyl)imidazo[1,2-b]pyridazine dihydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting various diseases, including cancer and inflammatory disorders.
Biological Studies: The compound is employed in studying the biological pathways and mechanisms of action of imidazo[1,2-b]pyridazine derivatives.
Pharmacology: It serves as a lead compound in the development of new drugs with improved efficacy and safety profiles.
Material Science: The unique structural properties of this compound make it useful in the design of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)imidazo[1,2-b]pyridazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or modulate the activity of these targets, leading to various biological effects. For example, imidazo[1,2-b]pyridazine derivatives have been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation . The compound may also interact with other proteins involved in inflammatory and immune responses .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Another bicyclic heterocycle with similar biological activities.
Imidazo[1,2-c]pyrimidine: Known for its applications in medicinal chemistry.
Imidazo[1,2-b]pyridazine Derivatives: Various derivatives with different substituents on the imidazo[1,2-b]pyridazine core.
Uniqueness: 2-(Chloromethyl)imidazo[1,2-b]pyridazine dihydrochloride is unique due to its chloromethyl group, which provides a reactive site for further chemical modifications. This allows for the synthesis of a wide range of derivatives with diverse biological activities.
Properties
IUPAC Name |
2-(chloromethyl)imidazo[1,2-b]pyridazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3.2ClH/c8-4-6-5-11-7(10-6)2-1-3-9-11;;/h1-3,5H,4H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHMQGPNQXNTCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2N=C1)CCl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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